Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17195247
InChI: InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
SMILES:
Molecular Formula: C35H67ClO4
Molecular Weight: 587.4 g/mol

Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane

CAS No.:

Cat. No.: VC17195247

Molecular Formula: C35H67ClO4

Molecular Weight: 587.4 g/mol

* For research use only. Not for human or veterinary use.

Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane -

Specification

Molecular Formula C35H67ClO4
Molecular Weight 587.4 g/mol
IUPAC Name (2-chloro-3-hexadecanoyloxypropyl) hexadecanoate
Standard InChI InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
Standard InChI Key IBJIXNLLGSRECE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Synonyms

Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester is systematically named according to IUPAC guidelines as (2-chloro-3-hexadecanoyloxypropyl) hexadecanoate. Alternative designations include:

  • 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate

  • 1,2-Dipalmitoyl-3-chloropropane

  • Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI).

The compound’s CAS registry number, 169471-41-4, ensures unambiguous identification across databases .

Molecular Architecture

The molecule consists of a central 2-chloro-1,3-propanediol backbone esterified with two palmitoyl (hexadecanoyl) groups. Key structural features include:

  • Chlorine atom at the C2 position of the propane chain.

  • Ester linkages at C1 and C3, forming symmetric palmitate moieties.

The structural formula is represented in SMILES notation as:
O=C(OCC(Cl)COC(=O)CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC .
The isomeric SMILES further clarifies the branching pattern:
C(COC(CCCCCCCCCCCCCCC)=O)(COC(CCCCCCCCCCCCCCC)=O)Cl .

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC35H67ClO4\text{C}_{35}\text{H}_{67}\text{ClO}_4
Molecular weight587.36 g/mol
InChIKeyIBJIXNLLGSRECE-UHFFFAOYSA-N
Purity (commercial)>99%
Physical stateSolid

Synthesis and Industrial Production

Reaction Mechanism

The synthesis involves esterification of 2-chloro-1,3-propanediol with palmitic acid under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, which proceeds via nucleophilic acyl substitution.

2 CH3(CH2)14COOH+ClCH2CH(OH)CH2OHH+C35H67ClO4+2H2O\text{2 CH}_3(\text{CH}_2)_{14}\text{COOH} + \text{ClCH}_2\text{CH(OH)CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_{35}\text{H}_{67}\text{ClO}_4 + 2 \text{H}_2\text{O}

Industrial Scaling

Industrial protocols optimize yield through:

  • Reflux conditions (110–130°C) to drive esterification.

  • Solvent selection (e.g., toluene) for azeotropic water removal.

  • Purification via vacuum distillation or recrystallization from ethanol.

Table 2: Synthesis Parameters

ParameterCondition
CatalystH2_2SO4_4 (1–2 mol%)
Temperature120°C
Reaction time4–6 hours
Yield75–85%

Stability and Decomposition Dynamics

Thermal Degradation

Studies on analogous chloropropanol esters (e.g., 3-chloropropane-1,2-diol esters) reveal temperature-dependent decomposition. At temperatures exceeding 150°C, cleavage of ester bonds releases free 3-monochloropropane-1,2-diol (3-MCPD), a potential carcinogen . For 1,2-dipalmitoyl-3-chloropropane, decomposition follows first-order kinetics, with a half-life of 12 hours at 180°C.

Hydrolytic Sensitivity

The compound undergoes hydrolysis in aqueous acidic or alkaline media, yielding palmitic acid and 2-chloro-1,3-propanediol. Hydrolysis rates increase with pH, posing challenges for food applications where residual chloropropanols are regulated .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

The PDF source details a validated GC-MS protocol for chloropropanol esters :

  • Derivatization: Conversion to volatile tert-butyldimethylsilyl (TBDMS) ethers using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Separation: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

  • Detection: Selected ion monitoring (SIM) at m/z 147, 196, and 208.

Table 3: GC-MS Parameters for Chloropropanol Esters

ParameterValue
Column temperature50°C (2 min) → 300°C at 10°C/min
Ionization modeElectron impact (70 eV)
LOD0.005 mg/kg

Nuclear Magnetic Resonance (NMR)

1^1H NMR spectra (DMSO-d6_6) exhibit characteristic signals:

  • δ 4.42–4.53 ppm (m, 1H, glycerol backbone).

  • δ 2.90–3.08 ppm (m, 2H, chlorinated CH2_2).

Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester serves as a critical reference standard in analyzing lipid-bound chloropropanols. Future research should prioritize:

  • In vivo toxicokinetic studies to elucidate metabolic pathways.

  • Advanced detection techniques (e.g., LC-HRMS) for complex matrices.

  • Industrial mitigation strategies to minimize formation during lipid processing.

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